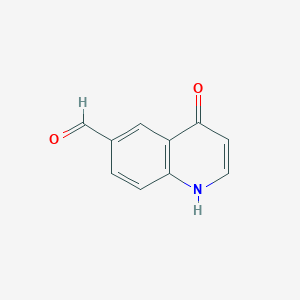

4-Hydroxyquinoline-6-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxyquinoline-6-carbaldehyde is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 4-Hydroxyquinoline-6-carbaldehyde can be categorized into several domains:

Medicinal Chemistry

This compound is explored for its potential as a precursor in the synthesis of various pharmaceutical agents. Its derivatives are under investigation for:

- Antimicrobial Activity : Exhibiting efficacy against a range of bacteria and fungi.

- Anticancer Properties : Showing promise in inhibiting the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

- Antiviral Activity : Investigated for potential effects against viral pathogens.

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Pathogen Type | Activity | MIC (μM) |

|---|---|---|

| Gram-positive Bacteria | Antistaphylococcal | 15.625–62.5 |

| Gram-negative Bacteria | Antienterococcal | 62.5–125 |

| Fungi | Anti-Candida | MIC 50.0 μg/mL |

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules and heterocycles. It is used in:

- Synthesis of Quinoline Derivatives : Its aldehyde functionality allows for further reactions to create various substituted quinolines.

Table: Synthetic Routes

| Reaction Type | Description |

|---|---|

| Vilsmeier-Haack Reaction | Formylation of quinoline derivatives using DMF and POCl₃ |

| Hydroxylation | Introduction of hydroxyl groups using oxidizing agents |

Material Science

The compound is utilized in developing materials with specific electronic and optical properties, including:

- Dyes and Pigments : Its unique structure contributes to color properties in dyes.

The biological activities of this compound are attributed to its ability to interact with various molecular targets, including:

- Metal Ion Binding : The compound can chelate metal ions, enhancing its antimicrobial properties.

- Oxidative Stress Modulation : It influences oxidative stress pathways, potentially leading to apoptosis in cancer cells.

Table: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Metal Ion Chelation | Binds to metal ions affecting microbial growth |

| Oxidative Stress Induction | Modulates pathways leading to cancer cell death |

| Signal Transduction Modulation | Influences enzyme activities critical for cell survival |

Analyse Des Réactions Chimiques

2.1. Condensation Reactions

The aldehyde group at position 6 is highly reactive, enabling:

-

Knoevenagel Condensation : Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form α,β-unsaturated derivatives. This is supported by studies on methyl 4-hydroxyquinoline-3-carboxylate reacting with benzaldehyde to yield acrylate products .

-

Schiff Base Formation : Interaction with primary amines (e.g., piperidine) to generate imine derivatives. Such reactions are common in 4-hydroxyquinoline chemistry for Mannich base synthesis .

2.2. Nucleophilic Additions

-

Grignard Reagents : The aldehyde group could undergo nucleophilic addition with organomagnesium compounds to form secondary alcohols, analogous to reactions observed in 4-hydroxyquinoline-3-carbohydrazide derivatives .

-

Reductive Amination : Conversion to amine derivatives using sodium cyanoborohydride or other reducing agents, a strategy employed in anti-HIV drug development .

2.3. Oxidation and Reduction

-

Oxidation to Carboxylic Acid : The aldehyde may oxidize to 4-hydroxyquinoline-6-carboxylic acid, a compound structurally confirmed (PubChem CID: 49758095) .

-

Reduction to Alcohol : Catalytic hydrogenation or NaBH₄ reduction could yield 4-hydroxyquinoline-6-methanol, similar to reductions in tetrahydroquinoline systems .

Challenges and Research Gaps

-

Synthetic Accessibility : Direct methods for introducing a formyl group at position 6 remain unexplored. Current protocols focus on carboxylates or halides .

-

Stability Issues : Aldehydes in quinoline systems may undergo tautomerization or oxidation under ambient conditions, necessitating stabilizing groups or inert atmospheres .

Propriétés

Formule moléculaire |

C10H7NO2 |

|---|---|

Poids moléculaire |

173.17 g/mol |

Nom IUPAC |

4-oxo-1H-quinoline-6-carbaldehyde |

InChI |

InChI=1S/C10H7NO2/c12-6-7-1-2-9-8(5-7)10(13)3-4-11-9/h1-6H,(H,11,13) |

Clé InChI |

NGBNCJBNKRTKNZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1C=O)C(=O)C=CN2 |

SMILES canonique |

C1=CC2=C(C=C1C=O)C(=O)C=CN2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.